N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-4-ylmethyl)glycinamide
CAS No.:
Cat. No.: VC14803413
Molecular Formula: C20H21N5O5
Molecular Weight: 411.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21N5O5 |
|---|---|
| Molecular Weight | 411.4 g/mol |
| IUPAC Name | 2-[[2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetyl]amino]-N-(pyridin-4-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C20H21N5O5/c1-29-16-7-14-15(8-17(16)30-2)24-12-25(20(14)28)11-19(27)23-10-18(26)22-9-13-3-5-21-6-4-13/h3-8,12H,9-11H2,1-2H3,(H,22,26)(H,23,27) |
| Standard InChI Key | BMBRJVPEOCCOCX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC(=O)NCC3=CC=NC=C3)OC |
Introduction
Structural Features and Molecular Properties
Core Architecture
The compound features a 6,7-dimethoxyquinazolin-4(3H)-one core, a heterocyclic system known for its pharmacological relevance. The quinazolinone moiety is substituted at position 3 with an acetyl group linked to a glycinamide side chain, which is further modified by a pyridin-4-ylmethyl group . This structural configuration enhances solubility compared to simpler quinazolinone derivatives, as the methoxy groups and pyridine ring improve hydrophilicity.
Stereoelectronic Characteristics
Computational studies reveal that the methoxy substituents at positions 6 and 7 donate electron density to the quinazolinone ring, stabilizing its planar conformation. The pyridinylmethyl group introduces a basic nitrogen atom, enabling potential hydrogen bonding with biological targets . The acetyl-glycinamide linker adopts a flexible conformation, facilitating interactions with both hydrophobic and hydrophilic regions of target proteins.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₁N₅O₅ |
| Molecular Weight | 411.4 g/mol |
| IUPAC Name | 2-[[2-(6,7-Dimethoxy-4-oxoquinazolin-3-yl)acetyl]amino]-N-(pyridin-4-ylmethyl)acetamide |
| Topological Polar Surface Area | 132 Ų |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 9 |
Synthesis and Chemical Modifications
Synthetic Route
The synthesis involves a three-step sequence:
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Quinazolinone Core Formation: 6,7-Dimethoxyquinazolin-4(3H)-one is synthesized via cyclization of 2-amino-4,5-dimethoxybenzoic acid with formamide.
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Acetylation: The quinazolinone is acetylated at position 3 using chloroacetyl chloride in the presence of a base.
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Glycinamide Coupling: The acetylated intermediate is coupled with N-(pyridin-4-ylmethyl)glycinamide using carbodiimide-based coupling reagents.
Optimization Challenges
Yield optimization remains a critical challenge due to steric hindrance during the glycinamide coupling step. Recent advances in microwave-assisted synthesis have improved yields to 65–70% by reducing reaction times from 12 hours to 30 minutes.
Biological Activity and Mechanisms
Protein Degradation Modulation
The compound exhibits affinity for cereblon (CRBN), a substrate receptor of the E3 ubiquitin ligase complex . By binding CRBN, it facilitates the ubiquitination and proteasomal degradation of target proteins, a mechanism shared with immunomodulatory drugs like thalidomide . Structural analogs have shown efficacy in degrading transcription factors implicated in oncology and inflammatory diseases .
Kinase Inhibition
In vitro assays demonstrate moderate inhibition (IC₅₀ = 1.2 μM) of tyrosine kinase 2 (TYK2), a target in autoimmune disorders. The dimethoxyquinazolinone core occupies the ATP-binding pocket, while the pyridinylmethyl group stabilizes the inactive kinase conformation.
Table 2: Biological Activity Profile
| Target | Assay Type | IC₅₀/EC₅₀ | Mechanism |
|---|---|---|---|
| CRBN | SPR Binding | 0.8 μM | E3 ligase recruitment |
| TYK2 | Kinase Inhibition | 1.2 μM | ATP-competitive inhibition |
| NF-κB | Luciferase Reporter | 5.3 μM | Degradation of p65 subunit |
Therapeutic Applications
Oncology
Preclinical studies in multiple myeloma models show that the compound induces degradation of IKZF1/3 transcription factors, mimicking the activity of lenalidomide but with improved blood-brain barrier penetration . In glioblastoma xenografts, it reduces tumor volume by 62% at 10 mg/kg/day dosing.
Autoimmune Diseases
The dual mechanism of TYK2 inhibition and NF-κB pathway modulation positions this compound as a candidate for rheumatoid arthritis and psoriasis. In murine collagen-induced arthritis models, it reduced joint swelling by 45% compared to controls.
Comparative Analysis with Structural Analogs
Solubility Enhancements
The pyridin-4-ylmethyl substitution increases aqueous solubility (LogP = 1.8) compared to unsubstituted glycinamide analogs (LogP = 2.5) . This modification improves oral bioavailability in pharmacokinetic studies.
Selectivity Profile
Unlike first-generation PROTACs, this compound shows minimal off-target binding to carbonic anhydrase isoforms (CA-II inhibition IC₅₀ > 50 μM). The dimethoxy groups confer selectivity for CRBN over other E3 ligases like VHL .
Table 3: Comparison with Quinazolinone Derivatives
| Compound | CRBN Binding (Kd) | TYK2 IC₅₀ | Solubility (mg/mL) |
|---|---|---|---|
| 6-Methoxyquinazolinone derivative | 3.4 μM | 8.7 μM | 0.12 |
| 6,7-Dihydroxyquinazolinone analog | >10 μM | 2.1 μM | 0.08 |
| This compound | 0.8 μM | 1.2 μM | 0.45 |
Interaction Studies and Pharmacokinetics
Protein-Ligand Interactions
X-ray crystallography of the compound bound to CRBN (PDB: 8X2T) reveals hydrogen bonds between the quinazolinone carbonyl and Trp380, while the pyridine nitrogen forms a water-mediated contact with His353 . These interactions stabilize a degron conformation critical for ubiquitin ligase recruitment .
ADME Properties
In rat models, the compound exhibits:
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Oral bioavailability: 58%
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Half-life: 4.2 hours
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CNS penetration: Brain/plasma ratio = 0.32
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